2,6-Dichloropyridine-3,4-diamine

Purity Quality Control Procurement

Research pain point: Analogous diaminopyridines fail to deliver regioselective heterocycle formation, risking project IP and synthetic reoptimization. Solution: 2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4) provides a validated, non-substitutable scaffold. - Enables precise synthesis of heterobicyclic CD38 inhibitors (cancer immunotherapy). - Intrinsic antibacterial activity against DNA gyrase/topoisomerase IV for resistant strains. - Hinge-binding motif for kinase inhibitor libraries with enhanced selectivity. Supplied with verified purity and global shipping documentation.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 101079-63-4
Cat. No. B009444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-3,4-diamine
CAS101079-63-4
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)N)N
InChIInChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
InChIKeyHDNVWGXGFBVDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-3,4-diamine for Pharmaceutical R&D


2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4) is a halogenated pyridine derivative featuring a 2,6-dichloro substitution and 3,4-diamino groups on the aromatic ring, with a molecular formula of C₅H₅Cl₂N₃ and a molecular weight of 178.02 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly valued for its defined substitution pattern that enables regioselective derivatization and its established role as a core scaffold in bioactive molecule development [1].

Regioselective Scaffold Supports heterobicyclic and kinase inhibitor core construction
Defined Substitution 2,6-dichloro-3,4-diamino pattern enables predictable derivatization
High Purity Grade HPLC-grade purity supports sensitive synthetic workflows

Why Generic Substitution Fails: 2,6-Dichloropyridine-3,4-diamine


Substituting 2,6-Dichloropyridine-3,4-diamine with seemingly similar dichloropyridine or diaminopyridine derivatives introduces significant technical and financial risk. The compound's unique substitution pattern (2,6-dichloro and 3,4-diamino) dictates a specific reactivity profile that is essential for downstream synthetic routes, particularly in the construction of heterobicyclic systems and kinase inhibitor scaffolds [1]. Using a generic analog, such as 2,6-dichloropyridine lacking the amino groups or 3,4-diaminopyridine lacking the chlorine atoms, would fundamentally alter reaction outcomes, require extensive re-optimization of synthetic protocols, and likely yield inactive or off-target derivatives, thereby invalidating the project's intellectual property and increasing development costs [2]. The evidence below quantifies the specific advantages that make this compound a non-substitutable procurement item for targeted research programs.

2,6-Dichloropyridine without 3,4-diamino groups lacks regioselective handles
3,4-Diaminopyridine without 2,6-dichloro substitution may lose target engagement
Isomer shift to 2,4- or 2,5-dichloro introduces unpredictable regioselectivity

2,6-Dichloropyridine-3,4-diamine: Comparative Evidence


HPLC Purity vs. Industry Standard

Commercially available 2,6-Dichloropyridine-3,4-diamine is routinely supplied at a minimum purity of 98% as determined by HPLC, exceeding the typical 95% purity specification common for other diaminopyridine derivatives . This higher purity reduces the need for in-house repurification, saving time and resources in synthetic workflows .

HPLC Purity
Class-level inference
98% 95% industry standard +3 ppt
Supports procurement specification review
Data to verify; class-level inference
Purity Quality Control Procurement Analytical Chemistry

Synthetic Yield vs. 2,4-Dichloro Isomer

The synthesis of 2,6-Dichloropyridine-3,4-diamine from 4-amino-2,6-dichloro-3-nitropyridine proceeds with a reported yield of approximately 85% (734 mg from 881 mg of starting material) using a standard stannous chloride reduction protocol . In contrast, analogous reductions for the 2,4-dichloro isomer are less efficient, often yielding below 70% due to competing side reactions, making the 2,6-isomer a more economical and reliable starting material for large-scale synthesis [1].

Synthetic Yield
Class-level inference
~85% <70% (2,4-isomer) >15 ppt
Supports synthetic route evaluation
Class-level inference; literature report
Synthesis Yield Process Chemistry Cost-Effectiveness

DNA Gyrase Inhibition vs. 3,4-Diaminopyridine

2,6-Dichloropyridine-3,4-diamine has been identified as a lead compound that inhibits bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity against E. coli, S. aureus, and S. epidermidis . In contrast, the non-chlorinated analog 3,4-diaminopyridine shows no significant inhibition of these bacterial targets, underscoring the essential role of the 2,6-dichloro substitution for antibacterial activity [1].

Antibacterial Activity
Class-level inference
Active vs E. coli, S. aureus, S. epidermidis Inactive (3,4-diaminopyridine) Qualitative
Supports antibacterial screening context
Class-level inference; in vitro data
Antibacterial DNA Gyrase Topoisomerase IV Drug Discovery

Regioselectivity vs. 2,5-Dichloro Isomer

Patented CD38 inhibitors specifically utilize the 2,6-dichloro-3,4-diamino pyridine scaffold as a key intermediate due to its predictable and exclusive reactivity at the 4-amino position for further derivatization [1]. The 2,5-dichloro isomer, in contrast, exhibits ambiguous site-selectivity, leading to a mixture of regioisomers that are difficult to separate, thus complicating the synthesis of single-entity pharmaceuticals [2].

Regioselectivity
Class-level inference
Exclusive 4-amino reactivity Mixture of regioisomers (2,5-isomer) Qualitative
Supports regioselective derivatization workflow
Class-level inference; patent literature
Regioselectivity CD38 Inhibitors Cancer Medicinal Chemistry

2,6-Dichloropyridine-3,4-diamine Applications


CD38 Inhibitor Synthesis

2,6-Dichloropyridine-3,4-diamine is a validated intermediate in the synthesis of heterobicyclic amide CD38 inhibitors, a class of compounds under investigation for cancer immunotherapy [1]. Its defined reactivity allows for the precise construction of the required heterocyclic core, a feature not reliably achievable with other diaminopyridine isomers.

Antibacterial Agent Development

The compound's intrinsic activity against bacterial DNA gyrase and topoisomerase IV makes it a valuable starting point for the development of new antibacterial agents targeting resistant strains [1]. Its specific halogenation pattern is crucial for target engagement, distinguishing it from non-chlorinated analogs.

Construction of Kinase Inhibitor Libraries

As a diamine building block with a defined halogen substitution, 2,6-Dichloropyridine-3,4-diamine is ideal for constructing focused libraries of kinase inhibitors [1]. Its ability to serve as a hinge-binding motif in ATP-competitive inhibitors is enhanced by the 2,6-dichloro substitution, which can improve binding affinity and selectivity compared to unsubstituted pyridines.

Application
Selection Property
Validation Focus
CD38 Inhibitor Synthesis
Regioselective 4-amino reactivity
Heterobicyclic core construction
Antibacterial Agent Development
2,6-Dichloro pattern for enzyme inhibition
Bacterial gyrase/topo IV assay review
Kinase Inhibitor Libraries
Hinge-binding scaffold with halogen substitution
Kinase profiling and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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